molecular formula C25H26ClFN6O2 B11430206 8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B11430206
M. Wt: 497.0 g/mol
InChI Key: AWPHSCWFZGOETA-UHFFFAOYSA-N
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Description

This compound is a purine-2,6-dione derivative featuring a 1,3-dimethylated purine core. At position 7, it bears a 2-fluorobenzyl group, while position 8 is substituted with a methyl-linked 4-(3-chlorophenyl)piperazine moiety. Its molecular formula is C₁₈H₂₁ClN₆O₂ (MW: 388.86 g/mol), and its structural uniqueness lies in the dual halogenated aryl groups (3-chlorophenyl and 2-fluorophenyl), which may enhance receptor binding and metabolic stability .

Properties

Molecular Formula

C25H26ClFN6O2

Molecular Weight

497.0 g/mol

IUPAC Name

8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C25H26ClFN6O2/c1-29-23-22(24(34)30(2)25(29)35)33(15-17-6-3-4-9-20(17)27)21(28-23)16-31-10-12-32(13-11-31)19-8-5-7-18(26)14-19/h3-9,14H,10-13,15-16H2,1-2H3

InChI Key

AWPHSCWFZGOETA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5F

Origin of Product

United States

Preparation Methods

C7-(2-Fluorophenyl)methyl Substitution

The C7 position is alkylated using 2-fluorobenzyl bromide under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation at N7, enabling nucleophilic attack by the benzyl bromide.

Reaction Conditions :

  • Base : NaH (2.2 equiv)

  • Solvent : Anhydrous DMF

  • Temperature : 0°C → room temperature (12 h)

  • Yield : 78–85%

C8-[4-(3-Chlorophenyl)piperazin-1-yl]methyl Substitution

The C8 position is functionalized via a Mannich-type reaction. Formaldehyde acts as a bridging agent between the purine’s C8 and the secondary amine of 1-(3-chlorophenyl)piperazine.

Optimized Protocol :

  • Reactants :

    • 7-[(2-Fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione (1.0 equiv)

    • 1-(3-Chlorophenyl)piperazine (1.2 equiv)

    • Paraformaldehyde (1.5 equiv)

  • Solvent : Acetonitrile

  • Catalyst : p-Toluenesulfonic acid (p-TsOH, 0.1 equiv)

  • Conditions : Reflux (82°C, 24 h)

  • Yield : 62–68%

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Purity is confirmed by:

Analytical Method Parameters Results
HPLCC18 column, 70:30 MeCN/H2O, 1 mL/minRetention time: 8.2 min, Purity >98%
NMR (400 MHz, DMSO-d6)δ 7.45–7.10 (m, Ar-H), 4.85 (s, CH2N)Consistent with expected structure
HRMSm/z calc. 497.17 [M+H]+, found 497.15Confirmatory

Comparative Analysis of Synthetic Routes

Three primary routes have been reported for this compound:

Method Key Steps Advantages Limitations Yield
Sequential AlkylationC7 → C8 functionalizationHigh regioselectivityMultiple purification steps58%
One-Pot MannichConcurrent C7/C8 substitutionReduced reaction timeLower yield45%
Solid-Phase SynthesisImmobilized purine coreScalabilityHigh initial cost51%

Mechanistic Insights and Side Reactions

  • Competitive Alkylation : Without rigorous temperature control, N9 alkylation may occur, necessitating careful monitoring.

  • Piperazine Degradation : Prolonged heating (>24 h) in acidic conditions can decompose the piperazine ring, requiring neutral workup.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors improve heat management and reduce reaction times. Key metrics:

  • Throughput : 1.2 kg/day

  • Purity : >99% (post-crystallization)

  • Cost Drivers : 1-(3-Chlorophenyl)piperazine (42% of total)

Chemical Reactions Analysis

Types of Reactions

8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and purine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated products.

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibition

One of the most significant applications of this compound is its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. Inhibition of DPP-IV can lead to improved glycemic control in diabetic patients, making this compound a candidate for diabetes treatment .

Anticancer Properties

Recent studies have indicated that derivatives similar to this compound exhibit anticancer properties. The ability to modulate various signaling pathways may contribute to its potential effectiveness against different cancer cell lines .

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to interact with neurotransmitter receptors, which could be beneficial in treating psychiatric disorders .

Synthesis and Optimization

The synthesis of 8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione typically involves multiple steps that require careful optimization to maximize yield and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are often employed in industrial settings .

Comparative Analysis with Related Compounds

A comparison table highlighting similar compounds and their unique properties is presented below:

Compound NameStructure FeaturesUnique Properties
7-[(3-Chlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethylpurine-2,6-dioneContains both chlorophenyl and fluorophenyl groupsPotentially different biological activity due to fluorine substitution
7-benzyl-8-piperazin-1-ylpurine-2,6-dioneBenzyl group instead of chlorophenylDifferent pharmacological properties due to structural variation
3-methyl-8-piperazin-1-ylpurine-2,6-dioneMethyl group at position 3Altered binding affinity compared to the target compound

Case Studies and Research Findings

Research focusing on the biological activity of this compound has revealed promising results:

  • Diabetes Management : Studies have shown that the inhibition of DPP-IV by this compound can lead to significant reductions in blood glucose levels in preclinical models .
  • Cancer Cell Proliferation : In vitro studies demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines, indicating potential for further development as anticancer agents .
  • Neurotransmitter Interaction : Investigations into the neuropharmacological effects have suggested that this compound may influence serotonin and dopamine pathways, which are crucial in mood regulation .

Mechanism of Action

The mechanism of action of 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, while the purine ring may inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights key structural differences and similarities with related purine-2,6-dione derivatives:

Compound Name Position 7 Substituent Position 8 Substituent Molecular Formula Key Structural Differences Reference
Target Compound 2-Fluorobenzyl 4-(3-Chlorophenyl)piperazin-1-ylmethyl C₁₈H₂₁ClN₆O₂ Dual halogenation; direct methyl-piperazine linkage
7-(2-{4-[1-(3,4-Dichlorophenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethylpurine-2,6-dione 2-(Piperazin-1-yl)acetyl - C₁₉H₂₁Cl₂N₇O₂ Acetyl spacer; dichlorophenyl group
8-(4-(4-Chlorobenzyl)piperazin-1-yl)-7-(2-fluorobenzyl)-3-methylpurine-2,6-dione 2-Fluorobenzyl 4-(4-Chlorobenzyl)piperazin-1-yl C₂₃H₂₄ClFN₆O₂ Benzyl-piperazine linkage; 4-Cl vs. 3-Cl
7-Benzyl-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione Benzyl 4-(3-Chlorophenyl)piperazin-1-yl C₂₃H₂₄ClN₆O₂ Benzyl vs. 2-fluorobenzyl at position 7
7-Cinnamyl-8-[(4-(4-fluorophenyl)piperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione Cinnamyl 4-(4-Fluorophenyl)piperazin-1-ylmethyl C₂₇H₂₉FN₆O₂ Cinnamyl group; 4-F vs. 3-Cl on piperazine

Key Observations:

  • Substituent Position and Halogenation: The target compound’s 2-fluorobenzyl and 3-chlorophenyl groups distinguish it from analogues with non-halogenated or differently substituted aryl groups (e.g., benzyl in ). Halogenation is associated with improved binding to targets like phosphodiesterase (PDE) or serotonin receptors .

Pharmacological Activity

  • Vasodilator Activity: In , analogues with electron-withdrawing groups (e.g., 3,4-dichlorophenyl) exhibited superior vasodilator activity as PDE3 inhibitors compared to electron-donating substituents.
  • Receptor Binding : Piperazine-containing purines often target serotonin (5-HT₁A/2A) or dopamine receptors. The 3-chlorophenyl group in the target may enhance 5-HT₁A affinity, as seen in structurally related compounds .

Physicochemical Properties

Property Target Compound 7-(2-{4-[1-(3,4-Dichlorophenyl)ethyl]piperazin-1-yl}acetyl) Derivative 8-(4-(4-Chlorobenzyl)piperazin-1-yl)-7-(2-fluorobenzyl) Derivative
Molecular Weight 388.86 g/mol 465.33 g/mol 462.93 g/mol
Calculated LogP ~2.5 (estimated) ~3.1 ~3.8
Water Solubility Low (due to lipophilic groups) Very low Low

The target compound’s lower molecular weight and logP compared to suggest improved bioavailability and blood-brain barrier penetration.

Structure-Activity Relationships (SAR)

  • Halogenation : Chlorine or fluorine at meta/para positions on aryl groups enhances metabolic stability and target binding .
  • Piperazine Linkage : Direct methyl linkage (target) vs. acetyl/ethyl spacers () may reduce off-target interactions.
  • Position 7 Substituents : 2-Fluorobenzyl (target) vs. benzyl () or cinnamyl () groups influence steric bulk and electronic effects.

Biological Activity

The compound 8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C22H27ClN6O3C_{22}H_{27}ClN_6O_3 and a molecular weight of approximately 458.9 g/mol. The structure includes a chlorophenyl group, a fluorophenyl piperazine moiety, and a dimethyl purine core, which contribute to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Receptors : It may act on neurotransmitter receptors such as serotonin (5-HT) and dopamine receptors.
  • Enzymes : The compound can inhibit specific enzymes involved in cellular signaling pathways.
  • Ion Channels : It may modulate ion channel activity, affecting cellular excitability and neurotransmission.

The structural features of the compound enable it to bind effectively to these targets, leading to alterations in their activity and subsequent biological effects.

Antitumor Activity

Research indicates that derivatives of purine compounds exhibit significant antitumor properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A study demonstrated that certain analogs exhibited IC50 values in the low micromolar range against breast cancer cells .

Antimicrobial Activity

The compound's efficacy as an antimicrobial agent has been evaluated against bacterial strains. In vitro studies have shown that it possesses antibacterial properties with effective concentrations yielding significant inhibition of bacterial growth .

Neuropharmacological Effects

Given its structural similarities to known psychoactive compounds, the compound is hypothesized to have neuropharmacological effects. Preliminary studies suggest potential anxiolytic and antidepressant activities through modulation of serotonin and dopamine pathways .

Case Study 1: Antitumor Efficacy

A recent investigation focused on the antitumor activity of a related purine derivative revealed that it induced apoptosis in human cancer cell lines. The study reported an IC50 value of 0.5 µM for inducing cell death in colorectal cancer cells, showcasing its potential as an anticancer agent .

Case Study 2: Antibacterial Properties

In another study assessing antibacterial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting promising antibacterial efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructureAntitumor ActivityAntibacterial Activity
Compound AStructure AIC50 = 0.5 µMMIC = 32 µg/mL
Compound BStructure BIC50 = 1.2 µMMIC = 64 µg/mL
Compound CStructure CIC50 = 0.8 µMMIC = 16 µg/mL

Q & A

Basic: What methodological approaches are recommended for synthesizing this compound with high purity?

Answer:
The synthesis of this compound requires careful optimization of reaction parameters. A Design of Experiments (DOE) approach is critical, involving systematic variation of factors such as temperature, solvent polarity, and catalyst concentration. Statistical methods like factorial design can minimize experimental runs while identifying significant variables . For example, highlights the use of DOE in chemical technology to reduce trial-and-error inefficiencies. Additionally, computational reaction path searches (e.g., quantum chemical calculations) can predict feasible intermediates and transition states, narrowing experimental conditions .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent positions, particularly the 3-chlorophenyl and 2-fluorobenzyl groups.
  • X-ray Crystallography : Essential for resolving stereochemistry and verifying the piperazine ring conformation. demonstrates similar purine-dione derivatives analyzed via crystallography .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
    Cross-referencing with databases like those in ensures alignment with known structural standards .

Advanced: How can computational modeling optimize receptor-ligand interaction studies for this compound?

Answer:
Combine molecular docking (e.g., AutoDock or Schrödinger) with molecular dynamics (MD) simulations to predict binding affinities and stability at target sites (e.g., adenosine receptors). emphasizes integrating AI-driven simulations (via tools like COMSOL) to model thermodynamic and kinetic parameters . Validate predictions with in vitro assays (e.g., cAMP accumulation assays) to establish a feedback loop between computational and experimental data .

Advanced: What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC50_{50}50​ values)?

Answer:

  • Meta-analysis : Systematically compare experimental conditions (e.g., cell lines, buffer pH) across studies.
  • Dose-response Replication : Repeat assays under controlled variables to isolate confounding factors.
  • Theoretical Alignment : Use ’s framework to align hypotheses with methodological rigor, ensuring reproducibility . For instance, discrepancies in receptor binding may arise from differences in membrane protein preparation or assay sensitivity.

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?

Answer:

  • Systematic Substituent Variation : Synthesize analogs with modifications to the 3-chlorophenyl or 2-fluorobenzyl groups (e.g., replacing Cl with Br or F with CF3_3).
  • In Silico SAR : Apply QSAR models to predict bioactivity changes. ’s supplementary data on related spiro compounds provides a template for analog design .
  • Functional Assays : Test analogs against target receptors using radioligand binding or functional assays (e.g., calcium flux).

Advanced: What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Answer:

  • Chromatography : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA).
  • Membrane Separation : highlights membrane technologies for high-resolution separations of polar compounds .
  • Crystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane) to improve yield and purity, referencing solubility data from ’s analogs .

Basic: What are the critical parameters for scaling up synthesis while maintaining yield?

Answer:

  • Reactor Design : Use continuous-flow reactors to enhance heat/mass transfer ( subclass RDF2050112) .
  • Process Control : Implement real-time monitoring (e.g., in situ FTIR) to detect intermediates and adjust conditions dynamically .
  • Catalyst Recycling : Explore immobilized catalysts to reduce costs and waste.

Advanced: How can AI-driven platforms accelerate the development of derivatives with enhanced pharmacokinetics?

Answer:

  • Generative Models : Train AI on existing pharmacokinetic data to propose derivatives with improved solubility or metabolic stability.
  • Smart Laboratories : Automate synthesis and testing workflows using robotic platforms, as noted in ’s "end-to-end automation" vision .
  • ADME Prediction : Tools like SwissADME or ADMET Predictor can prioritize candidates for synthesis.

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